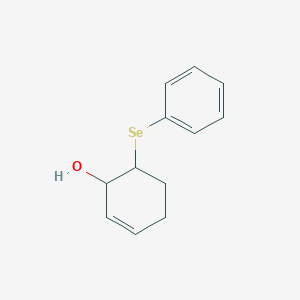
6-(Phenylselanyl)cyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Phenylselanyl)cyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a phenylselanyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using appropriate solvents, and employing purification techniques such as distillation or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(Phenylselanyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the phenylselanyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one or cyclohex-2-en-1-al.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
6-(Phenylselanyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Phenylselanyl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules .
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-ol: Lacks the phenylselanyl group, resulting in different chemical and biological properties.
Cyclohex-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Phenylselenol: Contains a phenylselanyl group but lacks the cyclohexene ring, resulting in distinct properties.
Uniqueness
6-(Phenylselanyl)cyclohex-2-en-1-ol is unique due to the presence of both the phenylselanyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
111787-46-3 |
|---|---|
分子式 |
C12H14OSe |
分子量 |
253.21 g/mol |
IUPAC名 |
6-phenylselanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,11-13H,5,9H2 |
InChIキー |
RUFGARWESWGWCY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C=C1)O)[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

methyl}benzamide](/img/structure/B14324963.png)



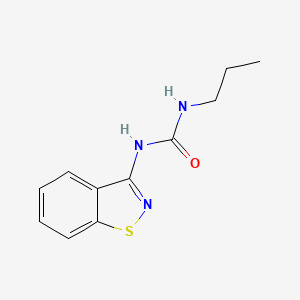
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)

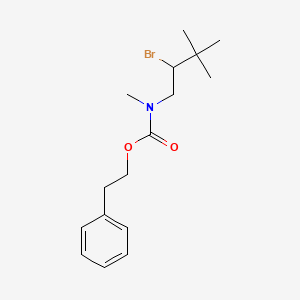
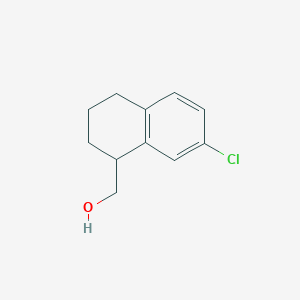
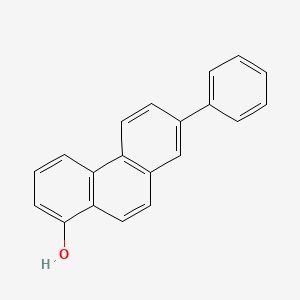
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
